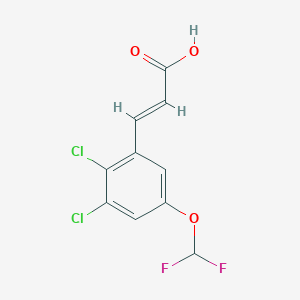

3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid

描述

3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is a halogenated acrylic acid derivative characterized by a phenyl ring substituted with 2,3-dichloro and 5-difluoromethoxy groups. This compound is structurally tailored for applications in medicinal chemistry, particularly in anti-inflammatory or immunomodulatory contexts, given the pharmacological relevance of similar halogenated aromatic systems .

属性

分子式 |

C10H6Cl2F2O3 |

|---|---|

分子量 |

283.05 g/mol |

IUPAC 名称 |

(E)-3-[2,3-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H6Cl2F2O3/c11-7-4-6(17-10(13)14)3-5(9(7)12)1-2-8(15)16/h1-4,10H,(H,15,16)/b2-1+ |

InChI 键 |

AGCYPGVUQPCRHP-OWOJBTEDSA-N |

手性 SMILES |

C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)Cl)OC(F)F |

规范 SMILES |

C1=C(C=C(C(=C1C=CC(=O)O)Cl)Cl)OC(F)F |

产品来源 |

United States |

准备方法

Acrylic Acid Side Chain Formation

- The acrylic acid moiety is commonly introduced via Knoevenagel condensation between the substituted benzaldehyde derivative and malonic acid or its esters, followed by hydrolysis to the acid.

- Alternatively, Heck coupling or Wittig reactions can be employed to build the α,β-unsaturated acid system on the aromatic ring.

Example Preparation Method (Generalized)

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination | Cl2 or SO2Cl2, FeCl3 catalyst | Selective dichlorination at 2,3-positions |

| 2 | Difluoromethoxylation | Difluorocarbene source (e.g., chlorodifluoromethane), base | Substitution of phenolic OH to -OCF2H |

| 3 | Knoevenagel Condensation | Aromatic aldehyde + malonic acid, piperidine catalyst | Formation of acrylic acid precursor |

| 4 | Hydrolysis | Acidic or basic hydrolysis | Conversion to acrylic acid final product |

Supporting Research Findings and Analogous Syntheses

- A study on the synthesis of related acrylic acids (e.g., 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid) shows that the Knoevenagel condensation of substituted benzaldehydes with malonic acid is a reliable route to these compounds.

- The difluoromethoxy substitution is often introduced early in the synthetic sequence to avoid interference with subsequent steps.

- Purification typically involves recrystallization or chromatographic methods to ensure high purity and yield.

Challenges and Considerations

- Regioselectivity: Achieving selective dichlorination at the 2,3-positions without over-chlorination or substitution at other positions requires careful control of reaction conditions.

- Difluoromethoxy Group Installation: This group is sensitive and requires mild conditions to prevent decomposition or side reactions.

- Acrylic Acid Formation: The double bond geometry (E-configuration) must be controlled to obtain the desired isomer, which is crucial for biological activity.

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Aromatic Dichlorination | Cl2, FeCl3, controlled temperature | Selective 2,3-dichlorophenyl intermediate |

| Difluoromethoxy Substitution | Difluorocarbene precursors, base (e.g., KOH) | Installation of -OCF2H group on phenyl ring |

| Formation of Acrylic Acid Side Chain | Knoevenagel condensation: aldehyde + malonic acid, base catalyst | Formation of α,β-unsaturated carboxylic acid |

| Final Purification | Recrystallization, chromatography | High purity target compound |

科学研究应用

Scientific Research Applications

The compound exhibits several significant applications across various fields:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. The presence of chlorine and difluoromethoxy groups enhances its reactivity, making it valuable in constructing diverse chemical architectures.

Biology

- Biological Activity : Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. Its potential to inhibit specific enzymes involved in metabolic pathways suggests therapeutic applications.

Medicine

- Drug Development : The compound is being investigated for its potential use in drug formulation, particularly for targeting cancer cells. Preliminary studies have shown it can inhibit cancer cell proliferation in vitro.

Industry

- Specialty Chemicals : It is utilized in the development of specialty chemicals with specific properties, particularly in materials science where its unique structure contributes to enhanced material characteristics.

Biological Activities

The biological activities of this compound include:

- Enzyme Inhibition : Potential inhibition of enzymes linked to metabolic disorders.

- Anticancer Properties : Evidence suggests it can reduce tumor size in animal models and inhibit cancer cell growth in vitro.

- Anti-inflammatory Effects : Modulation of pro-inflammatory cytokines indicates its potential as an anti-inflammatory agent.

Case Studies

-

Cell Line Studies :

- In vitro experiments have demonstrated that 3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid inhibits growth in various cancer cell lines.

-

Animal Models :

- Preliminary studies using xenograft models show a reduction in tumor size upon administration of the compound, indicating its potential as a therapeutic agent.

作用机制

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on core aromatic systems, substituent patterns, and functional groups. Below is a detailed comparison:

Key Observations

Substituent Effects: The 2,3-dichloro-5-difluoromethoxy pattern in the target compound is distinct from Fluazuron’s trifluoromethyl ether () and roflumilast’s pyridyl-dichloro system (). These substitutions influence lipophilicity and metabolic stability, with difluoromethoxy (-OCHF₂) offering intermediate polarity compared to trifluoromethoxy (-OCF₃) .

Functional Group Impact: Acrylic acid vs. Amide/Ester: The acrylic acid group enhances hydrogen-bonding capacity and acidity (pKa ~4.5–5.0), contrasting with roflumilast’s amide group (neutral) and Fluazuron’s urea (basic). This difference may affect bioavailability and target engagement .

Biological Activity Insights: PDE4 Inhibition: While the target compound lacks direct PDE4 inhibition data, roflumilast (a structurally related PDE4 inhibitor) demonstrates nanomolar potency (IC₅₀: 0.8 nM) in human neutrophils, attributed to its dichloro and difluoromethoxy substituents . Antioxidant Activity: Caffeic acid (), a less halogenated acrylic acid derivative, shows antioxidant properties due to catechol groups, highlighting how substituent variation modulates biological function .

Research Findings and Data

- Potency Trends : In , roflumilast’s potency (IC₅₀: 2–21 nM across leukocytes) correlates with its halogenated aromatic system, implying that the target compound’s dichloro-difluoromethoxy-phenyl group may similarly enhance target affinity .

- Metabolic Stability : Difluoromethoxy groups (vs. methoxy) reduce oxidative metabolism, as seen in roflumilast’s major metabolite (roflumilast N-oxide), which retains activity . This stability may extend to the target compound.

生物活性

3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cinnamic acid backbone, characterized by the following structural elements:

- Phenyl ring with two chlorine substituents.

- Difluoromethoxy group attached to the phenyl ring.

- Molecular formula:

- Molecular weight: approximately 283.06 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Enzyme Inhibition

The compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts. Preliminary studies suggest interactions with enzymes involved in metabolic pathways, potentially modulating biochemical processes.

2. Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. It has shown potential in inhibiting cancer cell proliferation in vitro, although further studies are necessary to elucidate the exact mechanisms involved.

3. Anti-inflammatory Effects

Some studies have indicated that the compound may exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines and pathways involved in inflammation.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of chlorine and difluoromethoxy groups enhances its reactivity and interaction with biological targets, influencing various cellular processes.

Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Case Studies

- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can inhibit cell growth and induce apoptosis at certain concentrations.

- Animal Models : Preliminary animal studies indicate that administration of the compound can reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent.

化学反应分析

Structural Context

The compound 3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is a substituted acrylic acid with a phenyl ring containing two chlorine atoms (at positions 2 and 3), a difluoromethoxy group (at position 5), and a carboxylic acid group. Its molecular formula is C₁₀H₆Cl₂F₂O₃ , and its molecular weight is approximately 283.05 g/mol . The presence of electron-withdrawing halogen substituents (Cl, F) and the acrylic acid backbone influences its reactivity.

2.1. Decarboxylative Halogenation

This reaction involves the removal of the carboxylic acid group (decarboxylation) and subsequent halogenation. For acrylic acids with halogen substituents, decarboxylative halogenation typically proceeds via radical mechanisms .

-

Mechanism :

-

The reaction begins with homolytic cleavage of the oxygen-halogen bond in acyl hypohalites (e.g., acyl hypobromites or hypoiodites), generating acyloxy radicals.

-

The acyloxy radical undergoes rapid decarboxylation (loss of CO₂), forming a carbon-centered radical.

-

The radical abstracts a halogen atom from a halogen donor (e.g., Br₂, I₂), yielding an alkyl halide .

-

Example:

(R = 2,3-dichloro-5-(difluoromethoxy)phenyl)

-

2.2. Substitution Reactions

The chlorine atoms on the phenyl ring are susceptible to nucleophilic substitution due to their electron-withdrawing nature.

-

Conditions :

-

Strong nucleophiles (e.g., hydroxide, amine) in basic or acidic conditions.

-

Example: Replacement of Cl with -O⁻ or -NH₂ groups.

-

2.3. Condensation Reactions

The acrylic acid functional group (-COOH) can participate in condensation reactions, such as esterification or amidation.

-

Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts.

-

Amidation : Reaction with amines (e.g., NH₃) to form amides.

3.1. Radical-Mediated Pathways

Decarboxylative halogenation often involves chain mechanisms, as described in Scheme 34 of . Key steps include:

-

Initiation : Homolytic cleavage of acyl hypohalites to form acyloxy radicals.

-

Propagation :

-

Decarboxylation produces a carbon-centered radical.

-

Halogen abstraction from donor molecules (e.g., Br₂) generates alkyl halides.

-

-

Termination : Recombination of radicals to form stable products.

3.2. Solvent and Reaction Conditions

Comparison of Reaction Types

| Reaction Type | Key Features | Outcome |

|---|---|---|

| Decarboxylative Halogenation | Radical mechanism, CO₂ elimination, halogen abstraction | Alkyl halides (e.g., R-Cl) |

| Substitution | Chlorine displacement, nucleophilic attack | Substituted phenyl derivatives |

| Condensation | Esterification/amidation of -COOH group | Esters/amides |

Biological and Chemical Implications

The halogen substituents (Cl, F) enhance interactions with biological targets (e.g., enzymes, receptors) and influence reactivity. For example:

-

Enzyme Inhibition : The difluoromethoxy group may modulate binding affinity to target proteins.

-

Chemical Stability : Electron-withdrawing groups reduce susceptibility to hydrolysis or oxidation .

Limitations and Challenges

-

Specificity : The exact reaction pathways for this compound are not explicitly detailed in the provided sources.

-

Structural Complexity : Multiple halogen substituents may lead to competing reaction pathways (e.g., substitution vs. decarboxylation).

常见问题

Q. What are the established synthetic routes for 3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid, and what critical parameters influence yield optimization?

- Methodological Answer : Common synthetic approaches include Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the dichloro-difluoromethoxy phenyl group, followed by acrylation. Key parameters include:

- Temperature control (<100°C to avoid decomposition of the difluoromethoxy group).

- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).

- Solvent polarity (e.g., DMF or THF for stabilizing intermediates).

Optimize yield via Design of Experiments (DoE) to test interactions between variables (e.g., molar ratios, reaction time) .

| Synthetic Route | Key Step | Yield Range |

|---|---|---|

| Friedel-Crafts Acylation | Electrophilic substitution | 45–60% |

| Suzuki Coupling | Cross-coupling | 55–70% |

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be systematically applied to confirm structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR :

- Verify the acrylate group via doublet peaks for α,β-unsaturated protons (δ 6.2–6.8 ppm) and carbonyl carbon (δ 165–170 ppm).

- Difluoromethoxy (-OCF₂H) shows distinct ¹⁹F NMR signals (δ -80 to -85 ppm) .

- FT-IR :

- Confirm C=O stretch (1700–1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar byproducts.

- Column Chromatography : Optimize silica gel mobile phase (e.g., hexane:ethyl acetate gradient).

- Recrystallization : Employ ethanol/water mixtures for high-purity crystals.

Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental reactivity data for this compound?

- Methodological Answer :

- Reassess Computational Models :

- Include solvent effects (PCM or SMD models) and dispersion corrections (e.g., D3-BJ).

- Validate transition-state geometries using intrinsic reaction coordinate (IRC) analysis.

- Experimental Validation :

- Conduct kinetic isotope effect (KIE) studies to probe reaction mechanisms.

- Compare experimental activation energy with DFT values via Eyring plots .

Q. What factorial design approaches are optimal for optimizing reaction conditions in the synthesis of this compound?

- Methodological Answer : Use a 2³ full factorial design to evaluate:

- Variables : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).

- Responses : Yield, purity, reaction time.

Analyze interactions using ANOVA and response surface methodology (RSM). For example:

| Run | X₁ (°C) | X₂ (mol%) | X₃ (DMF:THF) | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 5 | 1:1 | 62 |

| 2 | 100 | 5 | 1:1 | 58 |

| 3 | 80 | 10 | 1:1 | 68 |

Identify dominant factors (e.g., catalyst loading > temperature) .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the biochemical interactions of this compound in biological systems?

- Methodological Answer :

- Untargeted Metabolomics : Use LC-HRMS to identify metabolites formed via CYP450-mediated oxidation.

- Proteomics : Apply SILAC labeling to quantify protein binding partners (e.g., serum albumin).

- Data Integration : Map interactions using pathway analysis tools (e.g., KEGG, Reactome) .

Q. What advanced crystallographic techniques validate the solid-state conformation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/chloroform).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-F···H contacts).

- DFT-Calculated vs. Experimental Geometry : Compare bond lengths/angles to assess packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。